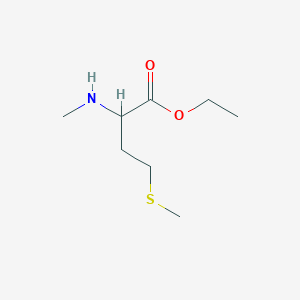

Ethyl methylmethioninate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

ethyl 2-(methylamino)-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C8H17NO2S/c1-4-11-8(10)7(9-2)5-6-12-3/h7,9H,4-6H2,1-3H3 |

InChI Key |

SYPNPYNMYGRWHN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCSC)NC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Methylmethioninate and Its Analogues

Direct Esterification and Transesterification Approaches for Methionine Derivatives

Direct esterification, a classic and widely used method, involves the reaction of methionine with ethanol, typically in the presence of an acid catalyst. Transesterification, the conversion of one ester to another, also presents a viable route for synthesizing ethyl methylmethioninate.

Catalytic Systems and Reaction Optimization for Esterification

Various catalytic systems have been developed to facilitate the esterification of amino acids like methionine. Traditional methods often employ mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). acs.orgresearchgate.net The Fischer-Speier esterification, which involves treating the amino acid with an alcohol in the presence of a strong acid catalyst, is a common approach. nih.gov For instance, reacting an amino acid with benzyl (B1604629) alcohol and p-toluenesulfonic acid in a refluxing solvent that forms an azeotrope with water can produce the corresponding benzyl ester. nih.gov

The choice of catalyst significantly influences the reaction's efficiency. Studies have shown that while a low pH is necessary, the nature of the mineral acid itself plays a crucial role. For example, sulfuric acid has been found to be an effective catalyst for amino acid esterification in a thin film, a reaction that does not proceed in the bulk under the same conditions. acs.org The reaction's efficiency in this system is maximized at a thin film temperature of 70 °C. acs.org

Alternative and more environmentally friendly catalysts have also been explored. These include ionic liquids, zeolites, and rare-earth doped solid superacids. acs.orgresearchgate.net For example, N-ethylpyridinium trifluoroacetate (B77799) ([EtPy][CF₃CO₂]) has been used as a "green" catalyst for the synthesis of ethyl and isopropyl esters of various amino acids, achieving excellent conversions. researchgate.net Another approach involves the use of chlorotrimethylsilane (B32843) in methanol (B129727) at room temperature, which provides a mild and efficient route to amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov Heterogeneous catalysts like silica (B1680970) chloride have also been employed for the esterification of N-protected amino acids, offering high yields and faster reaction rates. researchgate.net

Reaction optimization is critical for maximizing the yield and purity of the desired ester. Factors such as temperature, catalyst loading, and reaction time are carefully controlled. For instance, in the synthesis of amino acid benzyl ester hydrochlorides, a molar ratio of amino acid to benzyl alcohol of 1.00:1.08 at 83°C for 4-6 hours resulted in a yield of about 65%. researchgate.net For alcohols with low boiling points like methanol, using the alcohol as both reactant and water-carrying agent, with continuous removal of water, can improve the equilibrium conversion rate and lead to yields of 75% to 85%. researchgate.net

Table 1: Comparison of Catalytic Systems for Methionine Esterification

| Catalyst System | Alcohol | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Benzyl alcohol | Refluxing with azeotropic water removal | Good | nih.gov |

| Sulfuric Acid (in thin film) | Methanol | 70 °C | 40-50% (for Tyr & Phe) | acs.org |

| [EtPy][CF₃CO₂] (Ionic Liquid) | Ethanol, Isopropanol | Not specified | Excellent conversion | researchgate.net |

| Chlorotrimethylsilane | Methanol | Room temperature | Good to excellent | nih.gov |

| Hydrogen Chloride | Benzyl alcohol | 83 °C, 4-6 h | ~65% | researchgate.net |

| Hydrogen Chloride | Methanol | Water removal | 75-85% | researchgate.net |

Solvent Effects and Green Chemistry Principles in Ester Synthesis

The choice of solvent can significantly impact the kinetics and equilibrium of esterification reactions. researchgate.net Traditionally, hazardous solvents like benzene, carbon tetrachloride, and chloroform (B151607) were used. nih.gov However, due to safety and environmental concerns, there is a strong shift towards greener alternatives. nih.gov Solvents such as toluene (B28343) and even excess benzyl alcohol have been used, but they can lead to racemization due to their high boiling water azeotropes. nih.gov

Recent research has focused on "green" ethers like cyclopentyl methyl ether (CPME), tert-amyl methyl ether (TAME), and 2-methyltetrahydrofuran (B130290) (Me-THF). nih.gov While CPME and TAME were found to cause racemization or decomposition under acidic conditions, Me-THF proved to be a suitable solvent for the Fischer-Speier synthesis of enantiomerically pure benzyl esters of methionine, arginine, and tryptophan in good yields. nih.gov Conformational studies on esterified methionine derivatives have indicated that their conformational stability is not highly sensitive to solvent effects. beilstein-journals.orgbeilstein-journals.org

Green chemistry principles are increasingly being integrated into the synthesis of amino acid esters. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. nih.gov Ionic liquids, for instance, are considered a greener alternative to volatile organic solvents. researchgate.net The use of dried Dowex H+ resin as a catalyst offers a straightforward and environmentally friendly method for preparing amino acid esters, with the added benefit of easy product isolation through filtration and evaporation, leading to high yields. nih.gov Furthermore, developing mild, orthogonal ester hydrolysis conditions, such as using calcium(II) iodide, contributes to greener synthetic routes by avoiding harsh basic or acidic conditions that are incompatible with common protecting groups. nih.govmdpi.com

Chiral Synthesis and Stereoselective Approaches to Enantiomerically Pure this compound

The biological activity of many molecules is dependent on their stereochemistry, making the synthesis of enantiomerically pure compounds like L- or D-ethyl methylmethioninate crucial. Chiral synthesis and stereoselective approaches aim to produce a single enantiomer of the target molecule.

Asymmetric Catalysis in Amino Acid Ester Synthesis

Asymmetric catalysis involves the use of a chiral catalyst to induce stereoselectivity in a reaction. Chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric synthesis of amino acid esters. frontiersin.org These catalysts, often derived from chiral BINOL aldehydes, can provide good catalytic activation and stereoselective control. frontiersin.org Ternary catalytic systems, combining a Zn-Schiff base complex, a chiral BINOL aldehyde, and a Lewis acid, have been successfully applied to the α-allylation of N-unprotected amino acid esters. frontiersin.org

Ruthenium-based catalysts have also been shown to be effective for the direct N-alkylation of α-amino acid esters with alcohols, a process that is atom-economic and proceeds with excellent retention of stereochemistry. d-nb.info The use of a diphenylphosphate additive was found to be crucial for enhancing reactivity and product selectivity in this system. d-nb.info

Application of Chiral Auxiliaries for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in the asymmetric synthesis of amino acids. researchgate.net

Various chiral auxiliaries have been developed, many of which are derived from natural products like amino acids, amino alcohols, and carbohydrates. researchgate.net For example, pseudoephedrine can be used as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The resulting enolate can then react with an electrophile, with the stereochemistry of the addition being directed by the auxiliary. wikipedia.org Another example is the use of Schöllkopf's chiral auxiliary, a bislactim ether of cyclo(-L-Val-Gly-), for the asymmetric synthesis of various amino acid derivatives. renyi.hu

The diastereoselective alkylation of α-sulfinamido esters, where a chiral sulfinamide acts as the auxiliary, has been shown to produce unnatural mono- and α,α-disubstituted amino acid derivatives in good yields and high diastereoselectivities. acs.org This method allows for the synthesis of enantioenriched amino acids. acs.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

|---|---|---|---|

| Pseudoephedrine | Alkylation | Forms a chiral amide; directs the configuration of the addition product. | wikipedia.org |

| Schöllkopf's reagent | Alkylation | Bislactim ether used as a chiral template. | renyi.hu |

| α-tert-Butanesulfinamide | Alkylation of enolates | Provides high diastereoselectivity in the synthesis of unnatural amino acids. | acs.org |

| (-)-8-Phenylmenthol | Alkylation | Used for the asymmetric alkylation of 2-bromoglycine derivatives. | renyi.hu |

| Chiral Oxazolidinones | Aldol (B89426) reactions, Alkylation | Widely used for stereoselective aldol reactions and alkylations. | wikipedia.org |

Biocatalytic Synthesis Routes for Chiral Methionine Esters

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral compounds. mdpi.com Lipases are a class of enzymes that have been extensively used for the kinetic resolution of racemic amino acid esters. nih.govunipd.it

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. wikipedia.org For instance, the lipase (B570770) from Brucella thiophenivorans has shown high activity and excellent enantioselectivity in the resolution of N-acetyl-DL-methionine methyl ester. nih.gov This enzymatic reaction yielded N-acetyl-L-methionine methyl ester with an enantiomeric excess exceeding 99% at a conversion of 51.3%. nih.gov

Dynamic kinetic resolution (DKR) is an even more powerful technique that combines enzymatic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net DKR processes often combine an enantioselective enzyme, like a lipase or protease, with a metal racemization catalyst. researchgate.net

Another biocatalytic approach involves the use of methionine sulfoxide (B87167) reductase A (MsrA) enzymes. acs.orgacs.org Engineered variants of MsrA have been developed to have an expanded substrate scope, enabling the deracemization of racemic sulfinyl esters to produce enantiopure (R)-sulfinyl esters with high yields and enantiomeric excess. acs.org Furthermore, protoglobin nitrene transferases have been engineered to catalyze the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters, providing a direct route to chiral α-amino esters. nih.gov

Table 3: Biocatalytic Approaches for Chiral Methionine Ester Synthesis

| Enzyme/Biocatalyst | Method | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Lipase from Brucella thiophenivorans | Kinetic Resolution | N-acetyl-DL-methionine methyl ester | N-acetyl-L-methionine methyl ester | >99% ee, 51.3% conversion | nih.gov |

| Methionine Sulfoxide Reductase A (MsrA) variants | Deracemization | Racemic sulfinyl esters | (R)-sulfinyl esters | >90% yield, 99% ee | acs.org |

| Protoglobin Nitrene Transferases | Asymmetric C-H Amination | Carboxylic acid esters | Chiral α-amino esters | Enantiodivergent enzymes identified. | nih.gov |

| Lipases (general) | Dynamic Kinetic Resolution | Racemic amino acid esters | Enantiopure amino acid esters | Combines enzymatic resolution with in situ racemization for potentially 100% yield. | researchgate.net |

Derivatization Strategies for Functional Group Modifications of this compound

This compound, the ethyl ester of the amino acid methionine, possesses three primary functional groups amenable to chemical modification: the primary amino group, the thioether side chain, and the carboxyl ester. These sites allow for a range of derivatization strategies to alter the molecule's physical properties, facilitate its analysis, or synthesize new chemical entities.

Chemical Transformations at the Amino Group

The primary amino group of this compound is a nucleophilic center that readily undergoes various chemical transformations, most notably acylation and derivatization for analytical purposes.

Acylation Reactions: The amino group can be acylated to form amides. This is commonly achieved by reacting this compound with acylating agents such as acid chlorides or anhydrides. For instance, N-acylated methionine derivatives can be formed by reacting the amino acid with fatty acids or their derivatives, a transformation that creates a stable amide linkage. google.com

Derivatization for Analysis: For analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the polarity of the amino group often necessitates derivatization to increase volatility and improve chromatographic behavior. sigmaaldrich.com This involves replacing the active hydrogens of the amino group with nonpolar moieties. sigmaaldrich.com

Common derivatization agents include:

Ethyl Chloroformate (ECF): Reacts with the amino group to form an N-ethoxycarbonyl derivative, which is suitable for GC-MS analysis. nih.gov

Silylating Reagents: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the amine hydrogens with tert-butyldimethylsilyl (TBDMS) groups, creating derivatives that are more stable and less sensitive to moisture than other silyl (B83357) derivatives. sigmaaldrich.com

9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent is widely used in LC analysis, where it attaches a fluorescent fluorenylmethyloxycarbonyl group to the amino acid, aiding in detection. nih.gov

Dansyl Chloride: Another common reagent that introduces a fluorescent tag for sensitive detection in chromatography. nih.gov

Table 1: Derivatization Reactions at the Amino Group of this compound This table is interactive. You can sort and filter the data.

| Derivatizing Agent | Resulting Functional Group | Primary Application | Reference |

|---|---|---|---|

| Fatty Acid Chloride/Anhydride | N-Acyl Amide | Synthesis of new compounds | google.com |

| Ethyl Chloroformate (ECF) | N-Ethoxycarbonyl Amine | GC-MS Analysis | nih.gov |

| MTBSTFA | N-tert-butyldimethylsilyl (TBDMS) Amine | GC-MS Analysis | sigmaaldrich.com |

| FMOC-Cl | N-Fluorenylmethyloxycarbonyl (Fmoc) Amine | LC-MS Analysis | nih.gov |

Modifications of the Thioether Moiety

The thioether side chain in methionine and its esters is particularly susceptible to oxidation. iris-biotech.de This transformation can occur during chemical synthesis and purification or through reactions with reactive oxygen species (ROS). iris-biotech.de

The oxidation process typically occurs in two stages:

Formation of Sulfoxide: The initial oxidation of the sulfur atom yields methionine sulfoxide, which exists as a mixture of two diastereomers (R and S). This process results in a mass increase of 16 Da. iris-biotech.de

Formation of Sulfone: Further oxidation of the sulfoxide leads to the formation of methionine sulfone, characterized by a mass increase of 32 Da from the original thioether. iris-biotech.de

This susceptibility to oxidation is a critical consideration in the handling and synthesis of peptides containing methionine, as the change in the side chain's polarity and structure can alter biological activity and physical properties. iris-biotech.de

Table 2: Oxidation Products of the Thioether Moiety This table is interactive. You can sort and filter the data.

| Reactant | Key Process | Product | Mass Change (from Thioether) | Reference |

|---|---|---|---|---|

| This compound | Single Oxidation | Ethyl methioninate-S-sulfoxide | +16 Da | iris-biotech.de |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound can undergo several fundamental reactions common to carboxylic acid esters, including hydrolysis, reduction, and aminolysis.

Hydrolysis (Saponification): Esters can be hydrolyzed back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis , typically performed by heating the ester with excess water and a strong acid catalyst, is a reversible reaction that yields the carboxylic acid (methionine) and ethanol. chemguide.co.uk

Base-catalyzed hydrolysis , also known as saponification, is the more common method. It involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.uk This reaction is irreversible and goes to completion, producing a carboxylate salt (e.g., sodium methioninate) and ethanol. libretexts.orgopenstax.org

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents.

Lithium aluminum hydride (LiAlH₄) is a powerful reagent that reduces the ester to a primary alcohol. openstax.orglibretexts.org In the case of this compound, this reaction yields methioninol and ethanol. The mechanism involves nucleophilic addition of a hydride ion, followed by the elimination of an alkoxide, forming an intermediate aldehyde which is then further reduced. openstax.org

Diisobutylaluminum hydride (DIBAH) can be used to achieve a partial reduction. If used in a 1:1 stoichiometry at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage, yielding methional. openstax.org

Aminolysis: Esters can react with ammonia (B1221849) or amines to form amides. openstax.org This reaction, known as aminolysis, would convert this compound into a corresponding methionine amide (methioninamide if ammonia is used) and ethanol. libretexts.org While feasible, it is often easier to prepare amides from more reactive starting materials like acid chlorides. openstax.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce a tertiary alcohol. openstax.org The reaction proceeds through an intermediate ketone, which then reacts with a second equivalent of the Grignard reagent. openstax.org

Table 3: Summary of Reactions at the Ester Functionality This table is interactive. You can sort and filter the data.

| Reaction Type | Key Reagent(s) | Major Product(s) | Reference |

|---|---|---|---|

| Saponification (Basic Hydrolysis) | NaOH / KOH, H₂O | Sodium/Potassium Methioninate + Ethanol | libretexts.orgchemguide.co.uk |

| Acidic Hydrolysis | H₃O⁺, H₂O | Methionine + Ethanol | chemguide.co.uk |

| Reduction (Complete) | LiAlH₄ | Methioninol + Ethanol | openstax.orglibretexts.org |

| Reduction (Partial) | DIBAH (-78 °C) | Methional + Ethanol | openstax.org |

| Aminolysis | NH₃ or R-NH₂ | Methioninamide + Ethanol | openstax.orglibretexts.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl Methylmethioninate

Nucleophilic and Electrophilic Reactivity Profiles of the Ester and Amino Functionalities

Ethyl methylmethioninate, as an ester of the amino acid methionine, possesses two primary functional groups that dictate its reactivity: the amino group (-NH₂) and the ester group (-COOCH₂CH₃). The amino group, with its lone pair of electrons on the nitrogen atom, acts as a nucleophile. This nucleophilicity allows it to participate in reactions such as acylation, where it attacks an electrophilic carbonyl carbon. For instance, in the synthesis of amide derivatives, the amino group of this compound can be acylated by reacting with acyl chlorides or activated esters. google.com

Conversely, the ester functionality presents an electrophilic carbonyl carbon. This carbon is susceptible to nucleophilic attack, leading to reactions like hydrolysis or amidation. The reactivity of the ester group, however, is considered moderate. sci-hub.se In peptide synthesis, for example, simple alkyl esters like this compound are generally not reactive enough for efficient coupling without activation. sci-hub.se

The interplay between the nucleophilic amino group and the electrophilic ester group can also lead to intramolecular reactions under certain conditions. However, for most synthetic applications, these groups are treated as distinct reactive centers.

Transamidation and Amidation Reactions Involving this compound

Amide bond formation is a cornerstone of organic and medicinal chemistry. chemistryviews.org this compound can participate in amidation reactions in two principal ways: as a nucleophile via its amino group or as a substrate for amidation at its ester carbonyl.

As a Nucleophile in Amidation: The free amino group of this compound can react with carboxylic acids or their activated derivatives to form a new amide bond. This is a common strategy for incorporating the methionine side chain into larger molecules. The reaction is typically facilitated by coupling agents like carbodiimides (e.g., EDCI) in the presence of additives such as N-hydroxybenzotriazole (HOBt). luxembourg-bio.com A study on the kinetics of amide formation using the isopropyl ester of methionine (a close analog of this compound) revealed that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.com

Transamidation of the Ester: Transamidation is the conversion of an amide or, in this case, an ester into a different amide. researchgate.net Direct transamidation of the ester group of this compound with an amine is possible but often requires catalysis or harsh conditions due to the stability of the ester. chemistryviews.orgnih.gov More efficient methods often involve the activation of the ester or the use of specialized catalysts. For example, metal-free transamidation protocols have been developed that allow for the direct conversion of amides under milder conditions. researchgate.net Lactic acid has also been shown to be an effective and environmentally friendly catalyst for transamidation reactions of carboxamides with amines. sioc-journal.cn

Below is a table summarizing amidation reactions involving this compound:

| Reaction Type | Role of this compound | Reactant | Key Conditions/Catalysts | Product |

| Amidation | Nucleophile | Carboxylic Acid/Acyl Chloride | Coupling agents (e.g., EDCI/HOBt) | N-Acyl-Ethyl methylmethioninate |

| Transamidation | Electrophilic Substrate | Amine | Catalyst (e.g., Lactic Acid, Metal catalysts) | Methionine Amide |

Role of the Thioether Moiety in Redox Chemistry and Sulfonium (B1226848) Salt Formation

The thioether group (-S-CH₃) in the side chain of this compound is a key determinant of its redox chemistry. nih.gov Unlike the more nucleophilic thiol group of cysteine, the thioether of methionine is less nucleophilic but highly susceptible to oxidation. nih.gov

Redox Chemistry: The thioether can be oxidized by various reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), to form methionine sulfoxide (B87167) and further to methionine sulfone. nih.govacs.orgmdpi.com This oxidation is a significant reaction in the context of oxidative stress in biological systems. mdpi.commdpi.com The rate of oxidation by H₂O₂ is relatively slow under physiological conditions, but it is much faster with more potent oxidants like hypochlorite. acs.org The replacement of the carboxylic acid group with an ester, as in this compound, does not significantly alter the primary radical reactions of the oxidation process, although it can inhibit subsequent reactions like decarboxylation. mdpi.com

Sulfonium Salt Formation: The sulfur atom of the thioether is weakly nucleophilic and can react with strong electrophiles, such as alkyl halides, to form stable sulfonium salts. escholarship.orgthegauntgroup.com This reaction is chemoselective and can occur in the presence of other nucleophilic groups like amines. escholarship.org For example, reacting a methionine-containing polypeptide with an activated alkyl halide leads to the formation of a sulfonium salt specifically at the methionine residue. escholarship.org This reactivity has been exploited for the selective chemical modification of proteins and peptides at methionine sites. thegauntgroup.comgoogle.com

Mechanistic Studies of Racemization and Stereochemical Inversion Pathways

The stereochemical integrity of amino acids and their derivatives is crucial in many biological and chemical processes. This compound, being a chiral molecule (L-form is the natural enantiomer), can potentially undergo racemization or stereochemical inversion under certain conditions.

Studies on the mechanism of activation of methionine by methionyl-tRNA synthetase have shown that the enzymatic reaction proceeds with an inversion of configuration at the alpha-phosphorus of ATP, indicating a direct nucleophilic attack mechanism. nih.gov While this study focuses on the enzymatic activation of methionine itself, it highlights the importance of stereochemistry in its reactions.

In the gas phase, computational studies on aspartic acid have proposed stereoinversion pathways that involve proton or hydrogen atom transfer, leading to achiral intermediates. acs.org Similar pathways could potentially be relevant for this compound under specific, likely non-biological, conditions such as high temperature or photoirradiation. However, under typical laboratory and physiological conditions, the chiral center of this compound is generally stable. The direct transamidation of chiral amides or the use of chiral amino esters in reactions has been shown to proceed without racemization under appropriate conditions. nih.gov

Chelation Chemistry and Metal Complexation Properties of Methionine Esters

Chelation is the process where a central metal ion is bonded by multiple donor sites of a single ligand, forming a stable ring-like structure called a chelate. wikipedia.orgopenmedscience.comebsco.com Amino acids and their derivatives are excellent chelating agents due to the presence of at least two donor atoms: the nitrogen of the amino group and an oxygen of the carboxyl group.

This compound, and methionine in general, can act as a ligand for a variety of metal ions, including transition metals like zinc, copper, iron, and manganese. researchgate.netacs.orggoogle.com Methionine typically acts as a bidentate ligand, coordinating to the metal through the amino nitrogen and a carboxylate oxygen. researchgate.netsamipubco.com The thioether sulfur in the side chain can also participate in coordination, particularly with soft metal ions that have a higher affinity for sulfur, making methionine a potential tridentate ligand. researchgate.net

Studies on the complexation of methionine with zinc and cadmium ions have shown that the coordination environment is dependent on the metal ion. ru.nl The formation of stable 1:1 metal-methionine complexes is often pH-dependent. google.com The esterification of the carboxyl group, as in this compound, alters the chelation properties compared to the parent amino acid. While the amino group remains a primary coordination site, the ester carbonyl oxygen is a weaker donor than the deprotonated carboxylate oxygen. This can influence the stability and structure of the resulting metal complexes.

The ability of methionine esters to form complexes with metals is relevant in various fields, including the development of nutritional supplements and the study of metal-protein interactions. wikipedia.orggoogle.com

| Metal Ion | Coordination Sites on Methionine/Methionine Esters | Typical Complex Stoichiometry |

| Zinc (Zn²⁺) | Amino (N), Carboxylate (O), Thioether (S) | 1:1, 1:2 |

| Copper (Cu²⁺) | Amino (N), Carboxylate (O) | 1:2 |

| Iron (Fe³⁺) | Amino (N), Carboxylate (O) | 1:3 |

| Cadmium (Cd²⁺) | Amino (N), Carboxylate (O), Thioether (S) | 1:1 |

Advanced Spectroscopic and Structural Characterization of Ethyl Methylmethioninate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Conformational Preferences and Dynamics

High-resolution NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamic behavior of molecules in solution. For Ethyl methylmethioninate, ¹H and ¹³C NMR provide critical data on its conformational landscape. The flexibility of the molecule, particularly rotation around the Cα-Cβ and Cβ-Cγ bonds, gives rise to an ensemble of conformers in solution.

Detailed research on related amino acid derivatives, such as N-acetyl-L-methionine ethyl ester, demonstrates that the populations of these conformers are influenced by a combination of steric and hyperconjugative effects rather than strong intramolecular hydrogen bonds. beilstein-journals.orgbeilstein-journals.org The conformational stability of such esterified derivatives shows little sensitivity to the solvent environment. beilstein-journals.org The analysis of vicinal proton-proton coupling constants (³JHH), in conjunction with quantum chemical calculations, allows for the determination of dihedral angles and the relative populations of dominant conformers. beilstein-journals.orgresearchgate.net For this compound, this analysis would reveal the preferred orientations of the amino, carboxyl, and methylthioethyl side chain groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is illustrative, based on typical chemical shifts for the functional groups present.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Splitting Pattern | Notes |

|---|---|---|---|---|

| -S-CH ₃ | ¹H | ~2.1 | Singlet (s) | Methyl group attached to sulfur. |

| -CH ₂-CH₂-S- | ¹H | ~2.0 - 2.2 | Multiplet (m) | Methylene protons adjacent to the chiral center. |

| -CH₂-CH ₂-S- | ¹H | ~2.5 - 2.7 | Multiplet (m) | Methylene protons adjacent to the sulfur atom. |

| -NH ₂ | ¹H | ~1.5 - 2.0 | Broad Singlet (br s) | Amine protons, position can vary with concentration and solvent. |

| α-CH | ¹H | ~3.7 | Triplet (t) | Proton on the chiral alpha-carbon. |

| -O-CH ₂-CH₃ | ¹H | ~4.2 | Quartet (q) | Methylene protons of the ethyl ester group. |

| -O-CH₂-CH ₃ | ¹H | ~1.3 | Triplet (t) | Methyl protons of the ethyl ester group. |

| -S-C H₃ | ¹³C | ~15 | - | |

| -C H₂-CH₂-S- | ¹³C | ~30 | - | |

| -CH₂-C H₂-S- | ¹³C | ~31 | - | |

| α-C H | ¹³C | ~53 | - | |

| -O-C H₂-CH₃ | ¹³C | ~61 | - | |

| -O-CH₂-C H₃ | ¹³C | ~14 | - |

| C =O | ¹³C | ~173 | - | Ester carbonyl carbon. |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Elucidation

Obtaining single crystals of simple, flexible molecules like this compound suitable for X-ray diffraction can be challenging. Therefore, researchers often turn to derivatives, which may have more favorable crystallization properties due to stronger intermolecular interactions like hydrogen bonding or π-stacking. The resulting crystal structure provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state.

A pertinent example is the structural elucidation of Nα-benzoyl-Cα-hydroxymethyl methionine. wiley.com X-ray analysis of this derivative confirmed its absolute configuration and revealed that the amino acid residue adopts a fully extended conformation in the crystal lattice. wiley.com Similarly, creating a derivative of this compound, for instance by N-acylation with a group like benzoyl, could facilitate crystallization. The resulting structure would precisely define the molecular geometry and reveal the packing arrangement and key intermolecular interactions, such as hydrogen bonds involving the amine and ester carbonyl groups, that stabilize the crystal structure. In protein crystallography, selenomethionine (B1662878) derivatives are commonly used to aid in phase determination, highlighting the utility of modifying the methionine side chain for structural studies. mdpi.com

Table 2: Illustrative Crystallographic Data for a Hypothetical N-Benzoyl Derivative of this compound This table presents typical parameters that would be obtained from an X-ray crystallography experiment.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁ | The specific symmetry group of the crystal. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 5.8 | Unit cell dimension. |

| c (Å) | 14.2 | Unit cell dimension. |

| β (°) | 98.5 | Unit cell angle. |

| Z | 2 | Number of molecules per unit cell. |

| Conformation | Extended | The observed conformation of the molecule's backbone in the crystal. |

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a sensitive probe of molecular structure and bonding environments. sfr.caedinst.com These techniques are particularly effective for studying intermolecular interactions, as the formation of hydrogen bonds causes predictable shifts in the vibrational frequencies of the involved functional groups. nih.gov

For this compound, the key vibrational modes include the N-H stretching and bending of the primary amine, the C=O stretching of the ester, and the C-S stretching of the thioether. In a non-interacting state (e.g., a dilute solution in a non-polar solvent), these groups would exhibit characteristic frequencies. However, in the pure liquid or in a protic solvent, hydrogen bonding between the N-H group of one molecule and the ester C=O group of another would lead to a broadening and red-shifting (lower frequency) of both the N-H and C=O stretching bands. The magnitude of this shift provides an indication of the average strength of these intermolecular interactions. Raman spectroscopy, which provides complementary information, is particularly sensitive to the non-polar C-S and S-CH₃ bonds. nih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound This table is based on established frequency ranges for the constituent functional groups.

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Spectroscopy | Notes |

|---|---|---|---|---|

| N-H | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR, Raman | Broadens and shifts to lower frequency with H-bonding. |

| N-H | Scissoring Bend | 1590 - 1650 | IR | Position is sensitive to H-bonding. |

| C=O (Ester) | Stretch | 1735 - 1750 | IR (Strong) | Shifts to lower frequency upon H-bonding with N-H. |

| C-O (Ester) | Stretch | 1150 - 1250 | IR | Part of the fingerprint region. |

| C-S | Stretch | 600 - 800 | Raman (Strong) | Characteristic thioether vibration. |

Circular Dichroism Spectroscopy for Chiroptical Properties and Stereochemical Assignment

This compound derived from natural L-methionine is a chiral molecule and is therefore optically active. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is an exquisitely sensitive technique for probing molecular stereochemistry.

The CD spectrum of this compound is dominated by the electronic transitions of its chromophores, primarily the n → π* transition of the ester carbonyl group around 210-220 nm. The sign and magnitude of the CD signal (known as the Cotton effect) are determined by the absolute configuration (L- or D-) at the α-carbon. This allows for unambiguous stereochemical assignment. Furthermore, CD is a powerful tool for studying conformational changes. Studies on amino acid esters have shown that induced CD signals can arise when they form complexes with host molecules, and the nature of these signals provides information about the geometry of the complex and the role of intermolecular hydrogen bonding. datapdf.comacs.org Therefore, the CD spectrum of this compound would be expected to change upon binding to other molecules or with changes in solvent, reflecting shifts in its conformational equilibrium.

Table 4: Illustrative Circular Dichroism Data for L-Ethyl methylmethioninate This table conceptually illustrates how CD spectroscopy can be used to probe stereochemistry.

| Condition | Chromophore | Approx. Wavelength (nm) | Expected Cotton Effect Sign | Interpretation |

|---|---|---|---|---|

| Aqueous Solution | C=O (n → π*) | ~215 | Positive | Characteristic of the L-configuration for this chromophore environment. |

Mass Spectrometry Fragmentation Pathways and Isotopic Labeling Studies for Structural Elucidation and Quantification

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. wikipedia.org In Electron Ionization (EI) MS, this compound (Molecular Weight: 177.26 g/mol ) would form a molecular ion ([M]⁺˙) which then undergoes a series of characteristic fragmentation reactions.

The fragmentation of esters, amines, and thioethers is well-understood. libretexts.org For this compound, several key fragmentation pathways are expected:

Loss of the ethoxy radical: Cleavage of the C-O bond to lose ·OCH₂CH₃, resulting in a prominent acylium ion at m/z 132.

Loss of the ethyl group: Cleavage to lose ·CH₂CH₃, giving a fragment at m/z 148.

Alpha-cleavage: The most favorable fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen. This would involve the loss of the carboethoxy group (·COOCH₂CH₃), leading to a fragment at m/z 88.

Side-chain cleavage: Fragmentation can occur along the methylthioethyl side chain, for example, cleavage of the Cβ-Cγ bond to yield a characteristic ion at m/z 102.

Isotopic labeling, such as substituting ¹⁸O in the carbonyl or deuterium (B1214612) in the ethyl group, could be used to definitively confirm these fragmentation mechanisms by observing the corresponding mass shifts in the fragment ions.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table outlines the expected fragmentation patterns based on established chemical principles.

| m/z (Mass/Charge) | Proposed Ion Structure | Formation Pathway (Loss from M⁺˙) |

|---|---|---|

| 177 | [C₇H₁₅NO₂S]⁺˙ | Molecular Ion |

| 148 | [C₅H₁₀NO₂S]⁺ | Loss of ·C₂H₅ (ethyl radical) |

| 132 | [C₅H₁₀NOS]⁺ | Loss of ·OC₂H₅ (ethoxy radical) |

| 102 | [C₄H₈NO₂]⁺ | Loss of ·CH₂CH₂SCH₃ (side-chain cleavage) |

| 88 | [C₄H₁₀NS]⁺ | Loss of ·COOC₂H₅ (alpha-cleavage) |

| 74 | [H₂N=CH-COOH]⁺˙ | McLafferty rearrangement (less likely) or further fragmentation |

Computational Chemistry and Theoretical Studies of Ethyl Methylmethioninate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. materialsciencejournal.orgresearchgate.net For ethyl methylmethioninate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the optimized molecular geometry and analyze its electronic properties. materialsciencejournal.orgnih.gov

Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Furthermore, DFT allows for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. nih.gov For this compound, the oxygen atoms of the carbonyl group and the sulfur atom are expected to be nucleophilic sites, while hydrogen atoms, particularly the one on the amine group, would be electrophilic.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) | Significance |

|---|---|---|---|

| HOMO Energy | -0.235 | -6.39 | Electron-donating capability |

| LUMO Energy | -0.041 | -1.12 | Electron-accepting capability |

Note: These values are illustrative for a molecule of this type and would be determined through specific DFT calculations.

Conformational Landscape Analysis via Molecular Mechanics and Quantum Chemical Methods

The flexibility of this compound, arising from several rotatable single bonds, results in a complex conformational landscape. Understanding the energetically favorable conformations is crucial as they can dictate the molecule's biological activity and reactivity. Conformational analysis is typically performed using a combination of methods. iupac.org

Initially, Molecular Mechanics (MM) methods, which use classical physics to model molecules as a collection of balls and springs, are employed for a rapid exploration of the vast conformational space. nih.govyoutube.com This is often followed by higher-level quantum chemical calculations, such as DFT, to optimize the geometries and accurately determine the relative energies of the most stable conformers found. nih.govnih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angles (Cα-Cβ-Cγ-S) | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |

|---|---|---|---|

| I (gauche) | ~60° | 0.5 | 30 |

| II (anti) | ~180° | 0.0 | 55 |

Note: Data is representative. The actual energy differences and populations depend on the specific intramolecular interactions, such as hydrogen bonds or steric hindrance, in each conformation.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and the high-energy transition states that connect them. qcware.com For this compound, a key transformation of interest is its hydrolysis, which involves the cleavage of the ester bond.

The reaction pathway can be mapped by locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point. qcware.comsmu.edu The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor governing the reaction rate. Methods like canonical variational transition state theory (CVT) combined with tunneling corrections can provide accurate kinetic parameters. nih.gov

For the hydrolysis of the ethyl ester, the mechanism likely involves the nucleophilic attack of a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the breakdown of the intermediate to form methioninate and ethanol. mdpi.com Computational analysis can determine whether this process is stepwise or concerted and how the activation barrier is influenced by catalysts or solvent molecules. mdpi.comnih.gov

Table 3: Hypothetical Activation Energies for the Steps in this compound Hydrolysis

| Reaction Step | Description | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| TS1 | Formation of Tetrahedral Intermediate | 15.2 |

Note: Values are illustrative and highly dependent on the reaction conditions (e.g., pH, presence of a catalyst).

Solvation Effects on Reactivity and Conformation: Continuum and Explicit Solvent Models

Chemical reactions and conformational equilibria are significantly influenced by the solvent. frontiersin.org Computational chemistry accounts for these effects using two main types of solvent models: implicit (continuum) and explicit. wikipedia.org

Continuum models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute, which can stabilize charged species and influence conformational preferences. frontiersin.org

Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. wikipedia.orggithub.io This method is computationally demanding but is essential for systems where specific solute-solvent interactions, like hydrogen bonding, are critical. nih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models are often used, where the solute and a few nearby solvent molecules are treated with quantum mechanics, and the rest of the solvent is treated with molecular mechanics. wikipedia.org

For this compound, moving from a nonpolar solvent to a polar solvent like water would be expected to stabilize more polar conformers. Explicit water molecules would likely form hydrogen bonds with the amine and carbonyl groups, potentially altering the conformational landscape and influencing reaction barriers by stabilizing transition states. mdpi.com

Table 4: Illustrative Comparison of a Property of this compound in Different Solvent Models

| Property | Gas Phase | Continuum Model (Water) | Explicit Model (Water) |

|---|---|---|---|

| Dipole Moment (Debye) | 2.1 | 3.5 | 3.8 |

Note: Data is hypothetical, intended to show the trend of increasing polarity and stabilization of polar conformers in solvent.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues (excluding physical properties for identification)

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of molecules with their properties. researchgate.netresearchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using regression techniques to find a correlation with an experimentally measured property. plos.orgchemrxiv.org

For this compound, QSPR models could be developed to predict the reactivity of a series of its analogues. This would involve creating a dataset of similar molecules, for instance, by varying the alkyl group of the ester (e.g., methyl, propyl) or by substituting the sulfur atom (e.g., with selenium).

Molecular descriptors can be constitutional, topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, atomic charges). mdpi.com A genetic function approximation (GFA) algorithm or multiple linear regression can then be used to build a predictive model. plos.org Such a model could take the form:

Property = c0 + (c1 × Descriptor1) + (c2 × Descriptor2) + ...

This allows for the rapid estimation of properties for new, unsynthesized analogues, guiding the design of molecules with desired reactivity profiles. mdpi.com

Table 5: Illustrative QSPR Model for Predicting a Reactivity Parameter for Analogues of this compound

| Compound Analogue | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., Solvent Accessible Surface Area) | Predicted Reactivity (Arbitrary Units) |

|---|---|---|---|

| This compound | -6.39 eV | 250 Ų | 4.5 |

| Mthis compound | -6.45 eV | 235 Ų | 4.2 |

| Propyl methylmethioninate | -6.35 eV | 270 Ų | 4.9 |

Note: This table is for illustrative purposes. A real QSPR model would be built and validated on a much larger dataset.

Applications of Ethyl Methylmethioninate in Organic Synthesis and Materials Science

Ethyl methylmethioninate as a Chiral Building Block in Asymmetric Synthesis

Amino acid esters are valuable chiral sources in organic synthesis. nih.gov The stereogenic center in this compound, derived from natural L-methionine, makes it a useful precursor for the synthesis of enantiomerically pure compounds. In asymmetric synthesis, chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis suggest its potential in this area.

For instance, chiral Schiff bases derived from amino acid esters can be alkylated to produce new, optically active amino acid derivatives. This approach has been successfully used for the asymmetric synthesis of various α-amino phosphonates. The general strategy involves the condensation of an amino acid ester with a chiral ketone, followed by alkylation and hydrolysis.

| Reaction Type | Chiral Source | Key Transformation | Potential Product |

| Asymmetric Alkylation | Chiral Schiff base of an amino acid ester | Stereoselective C-C bond formation | Enantiomerically enriched α-substituted amino acids |

| Chiral Auxiliary-guided Reactions | N-acylated amino acid ester | Diastereoselective transformations | Chiral alcohols, amines, or carbonyl compounds |

The presence of the thioether group in this compound also offers possibilities for stereoselective transformations at the sulfur atom, further expanding its utility as a chiral building block.

Utilization in Peptide Chemistry and Peptidomimetic Design

Amino acid esters are fundamental components in peptide synthesis. nih.gov this compound can serve as the C-terminal ester in the stepwise synthesis of peptides. The ester group activates the carboxyl functionality for peptide bond formation, and the ethyl group can be selectively cleaved under specific conditions to allow for chain elongation.

Furthermore, modifications of the amino acid backbone, such as N-methylation, are a common strategy in the design of peptidomimetics. N-methylated amino acids can impart desirable properties to peptides, such as increased resistance to enzymatic degradation and improved conformational stability. If this compound refers to an N-methylated form of the methionine ethyl ester, it would be a valuable monomer for the synthesis of peptidomimetics with enhanced therapeutic potential.

| Application Area | Role of this compound Analog | Advantage |

| Solid-Phase Peptide Synthesis | C-terminal amino acid ester | Anchoring to the solid support and activation for peptide bond formation |

| Solution-Phase Peptide Synthesis | Protected amino acid monomer | Controlled coupling with other amino acids |

| Peptidomimetic Design | N-methylated amino acid building block | Increased proteolytic stability and conformational constraint |

Precursor in the Synthesis of Heterocyclic Compounds and Nitrogen/Sulfur-Containing Scaffolds

The functional groups present in this compound—the amine, the ester, and the thioether—make it a suitable precursor for the synthesis of a variety of heterocyclic compounds. The vicinal amino and ester functionalities can participate in cyclization reactions to form nitrogen-containing heterocycles. For example, reaction with suitable bis-electrophiles can lead to the formation of piperidines, pyridines, or other related structures.

The sulfur atom in the side chain also opens up avenues for the synthesis of sulfur-containing heterocycles. For instance, intramolecular cyclization involving the sulfur atom could lead to the formation of thiophenes or other sulfur-containing rings. The synthesis of 2-aminothiophene derivatives, for example, can be achieved through multicomponent reactions involving a ketone, an activated nitrile, and elemental sulfur. nih.gov While not a direct application of this compound, this demonstrates the utility of related structures in heterocyclic synthesis.

An efficient synthesis of the tuberculostatic agent (S,S)-ethambutol has been developed starting from L-methionine, showcasing the transformation of the methionine backbone into a valuable therapeutic agent. researchgate.net

Role in the Development of Supramolecular Assemblies and Polymeric Materials

Amino acid-based polymers are of significant interest for various biomaterial applications. researchgate.net The ester functionality of this compound allows it to be used as a monomer in polymerization reactions. For example, poly(amino acid)s can be synthesized from amino acid-N-carboxy anhydrides (NCAs), which can be derived from the corresponding amino acid. These polymers can exhibit properties such as biodegradability and biocompatibility, making them suitable for applications in drug delivery and tissue engineering.

The thioether side chain of this compound can also be utilized in the design of functional polymers. For example, oxidation of the sulfur to a sulfoxide (B87167) or sulfone can alter the polarity and hydrogen-bonding capabilities of the polymer, leading to materials with tunable properties. Furthermore, low-molecular-weight, water-insoluble, and enzyme-digestible polymers of L-methionine have been prepared for use in food fortification. google.com

| Polymer Type | Monomer Source | Potential Application |

| Polyamino acids | Methionine-N-carboxy anhydride | Biodegradable materials, drug delivery |

| Functional Polyesters | Diols and diesters derived from methionine | Materials with tunable properties |

Application as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The amino and thioether groups in this compound make it a potential ligand for transition metal catalysis. The soft sulfur donor and the harder nitrogen donor can coordinate to a variety of metal centers, forming stable chelate complexes. These complexes can then be employed as catalysts in a range of organic transformations.

For example, palladium(II) complexes with methionine methyl ester have been studied for their catalytic activity in the hydrolysis of amino acid esters. ekb.eg The coordination of the ester to the metal center can activate it towards nucleophilic attack. While the catalytic activity for the methionine methyl ester complex was found to be lower than for a glycine (B1666218) methyl ester complex, this research demonstrates the potential for methionine derivatives to act as ligands in catalytic systems. ekb.eg

Furthermore, the amino acid methionine has been found to play a direct role in enzyme catalysis, a discovery that challenges the previous assumption that it is only involved in structure and binding. bristol.ac.uk This finding suggests that synthetic ligands incorporating the methionine scaffold, such as this compound, could be designed to mimic enzymatic activity in artificial catalytic systems.

| Catalyst System | Role of Methionine Derivative | Potential Catalytic Application |

| Palladium(II) complexes | Bidentate ligand | Hydrolysis of esters |

| Rhodium(I) or Iridium(I) complexes | Chiral ligand | Asymmetric hydrogenation |

| Copper(I) or Copper(II) complexes | Ligand for atom transfer radical polymerization | Controlled polymer synthesis |

Advanced Analytical Methodologies for the Detection and Quantification of Ethyl Methylmethioninate

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Determination

The separation of enantiomers, or chiral chromatography, is essential for determining the enantiomeric purity of chiral compounds like ethyl methylmethioninate. nih.govescholarship.org This is because enantiomers, despite being mirror images of each other, can have different biological and pharmacological activities. acs.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques used for this purpose. dtic.mil

The core of chiral chromatography lies in the use of a chiral stationary phase (CSP). nih.gov These phases are composed of a single enantiomer of a chiral molecule that is immobilized on a support material. Enantiomers of the analyte pass through the column and form transient, diastereomeric complexes with the CSP. nih.gov The differing stability of these complexes results in different retention times, allowing for their separation. nih.gov

For volatile compounds, chiral GC is a highly effective method, known for its high efficiency, sensitivity, and rapid analysis times. escholarship.orgnih.gov Capillary columns with CSPs based on derivatized cyclodextrins are widely used. nih.govdtic.mil For instance, a stationary phase like 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has shown excellent separation capabilities for various chiral molecules. acs.org The optimization of GC parameters such as column temperature, carrier gas linear velocity, and the type of solvent used is crucial for achieving baseline separation of the enantiomers. acs.org

Table 1: Hypothetical Chiral GC Parameters for this compound Enantiomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXse) | Provides the chiral environment necessary for enantiomeric separation. |

| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |

| Linear Velocity | ~70 cm/s | Optimized to ensure efficient separation without excessive band broadening. acs.org |

| Injection Mode | Splitless | Maximizes the amount of analyte introduced for trace enantiomer detection. |

| Oven Program | Initial Temp: 70°C, Ramp: 2.0°C/min, Final Temp: 150°C | A controlled temperature ramp helps to resolve the enantiomeric peaks effectively. acs.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for carbon-containing compounds; MS provides structural confirmation. nih.gov |

This table presents a hypothetical set of optimized conditions for the chiral GC analysis of this compound, based on established methods for similar chiral compounds.

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Reaction Monitoring

For detecting minute quantities of this compound (trace analysis) or monitoring its formation and consumption during a chemical reaction, highly sensitive and selective methods are required. Hyphenated techniques, which couple a separation method with a detection method, are ideal for this. Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) are the gold standards. dntb.gov.uaresearchgate.net

GC-MS is particularly powerful for volatile compounds, combining the separation power of GC with the identification capabilities of mass spectrometry. dntb.gov.ua For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. vulcanchem.com This technique operates in modes like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). vulcanchem.combipm.org In SRM, the first mass spectrometer (Q1) is set to isolate the molecular ion of the target analyte (the precursor ion). This ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to detect a specific fragment ion (the product ion). This two-stage filtering dramatically reduces background noise and allows for quantification at very low levels, such as nanograms per gram (ng/g). bipm.org

LC-MS/MS offers similar advantages for less volatile or thermally unstable compounds. fujifilm.com It is highly effective for trace contaminant analysis and can achieve limits of detection in the low nanogram per liter (ng/L) range. researchgate.netfujifilm.com The use of scheduled MRM acquisition ensures optimal sensitivity for trace analysis. fujifilm.com These techniques are also invaluable for real-time reaction monitoring, providing continuous information on the concentration of reactants, intermediates, and products, which is crucial for process optimization and control. dntb.gov.ua

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages | Typical Limit of Quantitation (LOQ) |

|---|---|---|---|

| GC-MS | Analysis of volatile impurities; Reaction monitoring | High resolution; "Gold standard" for identification. dntb.gov.ua | ng/mL range |

| GC-MS/MS | Trace-level quantification in complex matrices | Extremely high selectivity and sensitivity via SRM/MRM; Reduced matrix interference. vulcanchem.combipm.org | ng/g range. bipm.org |

| LC-MS/MS | Trace analysis of non-volatile analytes or impurities | No derivatization needed for polar compounds; High throughput. fujifilm.com | ng/L to ng/mL range. fujifilm.comdcu.ie |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a powerful analytical technique that separates molecules based on their charge-to-size ratio in a narrow capillary filled with an electrolyte buffer under the influence of a high-voltage electric field. resolvemass.caresearchgate.net It offers extremely high separation efficiency, short analysis times, and requires minimal sample volumes, making it a valuable alternative to HPLC and GC for certain applications. resolvemass.ca

The fundamental principle of CE involves two main phenomena: electrophoretic mobility and electroosmotic flow (EOF). resolvemass.ca Electrophoretic mobility is the movement of charged ions under the electric field, while the EOF is the bulk flow of the buffer solution within the capillary. resolvemass.cautm.mx The interplay between these two forces drives the separation. resolvemass.ca

For a compound like this compound, which can be protonated at the amino group, Capillary Zone Electrophoresis (CZE) is a suitable mode. In CZE, the separation occurs in a free solution, and analytes migrate at different velocities due to their distinct charge-to-mass ratios. utm.mxfujifilm.com The pH of the buffer is a critical parameter, as it determines the charge of the analyte and the magnitude of the EOF, thereby controlling the separation. utm.mxfujifilm.com By fine-tuning the buffer composition and pH, high-resolution separations can be achieved, allowing for the differentiation of the analyte from closely related impurities. utm.mx

Development of Novel Sensor Technologies for Specific Detection

The development of chemical sensors offers a promising avenue for the rapid, real-time, and specific detection of this compound without the need for extensive sample preparation or laboratory-based instrumentation. The design of such a sensor hinges on two key components: a recognition element that specifically interacts with the target analyte and a transducer that converts this interaction into a measurable signal.

Several design principles can be considered for a sensor targeting this compound:

Electrochemical Sensors: These sensors measure changes in electrical properties resulting from a chemical reaction. An electrode could be modified with a material that selectively interacts with or catalyzes a reaction of this compound. For instance, the thioether group in the methionine side chain is susceptible to oxidation. A sensor could be designed to measure the current produced from the electrochemical oxidation of this group at a specific potential, similar to methods developed for other organic molecules. nih.gov

Optical Sensors: These devices rely on changes in optical properties, such as absorption or fluorescence, upon interaction with the analyte. One approach involves a colorimetric sensor, where an indicator molecule changes color in the presence of this compound. Another advanced method uses photoluminescent quantum dots. The surface of these nanocrystals could be functionalized with a receptor that binds to the analyte, causing a change (quenching) in their luminescence, which can be correlated to the analyte's concentration.

Metal Oxide Sensors (MOS): Based on semiconducting metal oxides, these sensors detect changes in conductivity upon adsorption of gas molecules. While typically used for volatile organic compounds, a custom-designed MOS could potentially be developed for detecting vapor-phase this compound.

The primary challenge in sensor design is achieving high selectivity, ensuring the sensor responds only to this compound and not to other interfering compounds that may be present in the sample matrix.

Environmental and Biogeochemical Aspects of Methionine Esters

Pathways of Degradation and Transformation in Environmental Systems (e.g., soil, water)

The degradation of ethyl methylmethioninate in environmental systems like soil and water is expected to proceed through several key pathways, influenced by physicochemical properties of the environment such as pH, temperature, and moisture content. mdpi.comresearchgate.net While specific studies on this compound are limited, the degradation pathways can be inferred from the known behavior of amino acids and their esters.

Abiotic Degradation:

Hydrolysis: The ester linkages in this compound are susceptible to chemical hydrolysis. In aqueous environments, this process would cleave the ethyl and methyl ester groups, yielding methionine, ethanol, and methanol (B129727). The rate of hydrolysis is dependent on pH, with faster rates typically observed under acidic or alkaline conditions. google.com This abiotic process is a primary initial step in the breakdown of the ester.

Biotic Degradation:

Enzymatic Hydrolysis: Soil and water microorganisms produce a variety of esterase enzymes that can catalyze the hydrolysis of the ester bonds in this compound, releasing methionine. scilit.comnih.gov This is likely a rapid and significant pathway for its initial transformation in biologically active environments.

Further Degradation of Methionine: Once methionine is formed, it enters the well-established amino acid degradation pathways in soil. bangor.ac.uk These pathways are primarily microbial and lead to the mineralization of the compound into inorganic constituents. The degradation of pesticides and other organic compounds in soil is known to be influenced by factors such as soil type, microbial community composition, and organic matter content. mdpi.commdpi.com

| Pathway | Description | Key Factors |

| Abiotic Hydrolysis | Chemical cleavage of the ethyl and methyl ester bonds in the presence of water, yielding methionine, ethanol, and methanol. | pH, Temperature |

| Biotic Hydrolysis | Enzyme-mediated cleavage of the ester bonds by microbial esterases, releasing methionine. | Microbial activity, Temperature |

| Mineralization | Subsequent microbial breakdown of the methionine backbone into inorganic compounds such as CO2, NH4+, and sulfate. | Microbial diversity, Oxygen availability |

Microbial Metabolism and Biotransformation of Methionine Esters by Microorganisms

Microorganisms play a central role in the metabolism and biotransformation of methionine and its derivatives. nih.gov While specific data on this compound is scarce, the metabolic fate is likely to follow the initial hydrolysis to methionine, which then enters central metabolic pathways.

Initial Ester Cleavage: As mentioned, the first step in microbial metabolism is the enzymatic hydrolysis of the ester linkages. Various bacteria and fungi possess esterases capable of this transformation. scilit.com

Methionine Metabolism: Following hydrolysis, microorganisms can utilize methionine in several ways:

Assimilation: Methionine can be directly incorporated into microbial proteins.

Catabolism: Methionine can be broken down to provide carbon, nitrogen, and sulfur for microbial growth. Key catabolic pathways include:

Transamination: Removal of the amino group to form the corresponding α-keto acid, 4-(methylthio)-2-oxobutanoate.

Demethiolation: Cleavage of the C-S bond to release methanethiol (B179389), a volatile sulfur compound. This can be followed by further degradation of the carbon skeleton.

Some microorganisms may also possess the ability to directly transport and metabolize amino acid esters, though this is less commonly documented than the extracellular hydrolysis followed by uptake of the parent amino acid. nih.gov The metabolism of methionine is a key process in microbial sulfur nutrition and is tightly regulated. researchgate.net

| Metabolic Process | Description | Key Enzymes | Primary Products |

| Ester Hydrolysis | Cleavage of the ethyl and methyl ester bonds. | Esterases | Methionine, Ethanol, Methanol |

| Assimilation | Direct incorporation into microbial biomass. | Aminoacyl-tRNA synthetases | Microbial proteins |

| Transamination | Removal of the amino group from methionine. | Aminotransferases | 4-(methylthio)-2-oxobutanoate, various amino acids |

| Demethiolation | Cleavage of the methylthio group. | Methionine γ-lyase | Methanethiol, α-ketobutyrate, ammonia (B1221849) |

Role of this compound in Biogeochemical Sulfur Cycles as an Intermediate or Product

The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states, driven largely by microbial activity. kegg.jp Methionine and its derivatives are important sources of organic sulfur that can be mineralized to inorganic forms.

This compound, upon degradation, releases methionine, which is a key precursor to the formation of volatile organic sulfur compounds (VOSCs) such as methanethiol (CH₃SH), dimethyl sulfide (B99878) (DMS; (CH₃)₂S), and dimethyl disulfide (DMDS; CH₃SSCH₃). These compounds are significant contributors to the global sulfur cycle and have roles in atmospheric chemistry.

The likely role of this compound in the sulfur cycle is as a transient precursor to methionine and subsequently to VOSCs. In environments where methionine esters are present, their microbial degradation would contribute to the pool of sulfur available for cycling. The production of VOSCs from methionine is particularly important in anoxic environments where anaerobic bacteria carry out these transformations.

Photodegradation Mechanisms and Identification of Degradation Products

The photodegradation of organic compounds is an important abiotic degradation pathway in sunlit surface waters and on soil surfaces. For sulfur-containing amino acids like methionine, photosensitized oxidation is a key mechanism. nih.govmdpi.com

The photodegradation of this compound is expected to be initiated by the absorption of UV radiation, likely by a photosensitizer present in the environment, leading to the formation of an excited state. The primary photochemical reaction for methionine derivatives involves the sulfur atom. researchgate.net

Photooxidation of the Sulfur Atom: The thioether group in methionine is susceptible to one-electron oxidation, forming a sulfur radical cation. nih.govnih.govprinceton.edu This is a key initial step in the photodegradation process.

Subsequent Reactions of the Radical Cation: The highly reactive sulfur radical cation can undergo several subsequent reactions:

Deprotonation: Loss of a proton from a carbon atom adjacent to the sulfur, leading to the formation of a carbon-centered radical.

Decarboxylation: Loss of carbon dioxide from the carboxyl group.

Reaction with Oxygen: In the presence of oxygen, the sulfur radical can lead to the formation of methionine sulfoxide (B87167). nih.gov

Based on studies of related methionine esters, the final degradation products could include smaller organic acids, aldehydes, and inorganic sulfur compounds. nih.gov The exact product distribution would depend on the specific environmental conditions, including the presence of photosensitizers and oxygen.

| Photodegradation Step | Description | Key Intermediates | Potential Products |

| Photosensitized Excitation | Absorption of light by a sensitizer (B1316253), which then transfers energy to the methionine ester. | Excited state sensitizer | - |

| One-Electron Oxidation | The excited sensitizer oxidizes the sulfur atom of the thioether group. | Sulfur radical cation | Reduced sensitizer |

| Radical Cation Reactions | The sulfur radical cation undergoes deprotonation, decarboxylation, or reaction with oxygen. | Carbon-centered radicals | Methionine sulfoxide, smaller organic fragments, CO₂ |

| Fragmentation and Mineralization | Further breakdown of the initial photoproducts into smaller, more stable molecules. | - | Volatile sulfur compounds, inorganic sulfur |

Q & A

Q. Methodological Answer :

- Reaction Optimization : Use controlled esterification conditions (e.g., Steglich esterification) with catalysts like DCC/DMAP, monitoring pH and temperature to minimize side reactions .

- Purification : Employ column chromatography (silica gel, gradient elution) followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate). Validate purity via HPLC (>98%) and NMR (e.g., absence of residual solvent peaks) .

- Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) and physicochemical properties (melting point, solubility). Cross-validate with reference spectra from peer-reviewed literature .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

Q. Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, dosages, exposure times) and metabolic stability parameters. Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .

- Meta-Analysis Framework : Aggregate published data into a standardized database, adjusting for variables like solvent effects (DMSO vs. aqueous buffers) and species-specific pharmacokinetics .

- Mechanistic Follow-Up : Conduct knock-out/knock-in models to isolate pathways influenced by this compound, paired with metabolomic profiling to identify off-target effects .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

Q. Methodological Answer :

- Core Techniques :

- Supplementary Methods : X-ray crystallography (for absolute configuration) or IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1740 cm⁻¹) .

Advanced: How should mixed-methods approaches be designed to investigate this compound’s dual role as a metabolic modulator and potential neuroprotectant?

Q. Methodological Answer :

- Quantitative Component :

- Dose-Response Studies : Measure IC₅₀/EC₅₀ values in neuronal cell lines under oxidative stress, using ROS assays and mitochondrial membrane potential dyes .

- Pharmacokinetic Modeling : Track plasma/tissue concentrations in rodent models via LC-MS/MS, correlating with behavioral outcomes (e.g., Morris water maze) .

- Qualitative Component :

Basic: What are the best practices for documenting synthetic procedures and compound characterization to ensure reproducibility?

Q. Methodological Answer :

- Detailed Reporting : Include molar ratios, reaction times, and solvent purification methods (e.g., anhydrous conditions via molecular sieves) .

- Data Transparency : Publish raw spectral data (NMR, HRMS) in supplementary materials, annotated with acquisition parameters (field strength, solvent peaks) .

- Cross-Validation : Compare melting points and chromatographic retention times with literature values. Disclose batch-to-batch variability if >5% .

Advanced: How can computational modeling enhance the understanding of this compound’s interaction with enzymatic targets?

Q. Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding poses in active sites (e.g., methionine adenosyltransferase) using force fields like AMBER or CHARMM .

- Docking Studies : Screen against homology-built enzyme structures, prioritizing residues with hydrogen-bonding or hydrophobic interactions .

- QSAR Analysis : Derive predictive models for bioactivity using descriptors like logP, polar surface area, and H-bond donors/acceptors .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile reagents .

- Waste Management : Neutralize acidic/byproduct residues before disposal. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s physicochemical properties during scale-up?

Q. Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) to track reaction progress and intermediate purity .

- Design of Experiments (DoE) : Optimize parameters (temperature, stirring rate) via factorial design to identify critical quality attributes (CQAs) .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to establish shelf-life and storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products